

Technical Support Center: Verapamil-d6 MS/MS Method Optimization

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Compound of Interest

Compound Name: Verapamil-d6 Hydrochloride

Cat. No.: B562264

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Welcome to the technical support resource for Mass Spectrometry (MS/MS) method development. As Senior Application Scientists, we've compiled this guide to address the specific challenges researchers encounter when optimizing the fragmentation of Verapamil-d6. This document provides not just procedural steps but also the underlying scientific rationale to empower you to develop robust and sensitive bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development. What are the expected precursor and product ions for Verapamil-d6?

A1: Understanding the fragmentation pathway is the cornerstone of successful method development. Verapamil is a tertiary amine that readily protonates under typical positive mode electrospray ionization (ESI+) conditions.

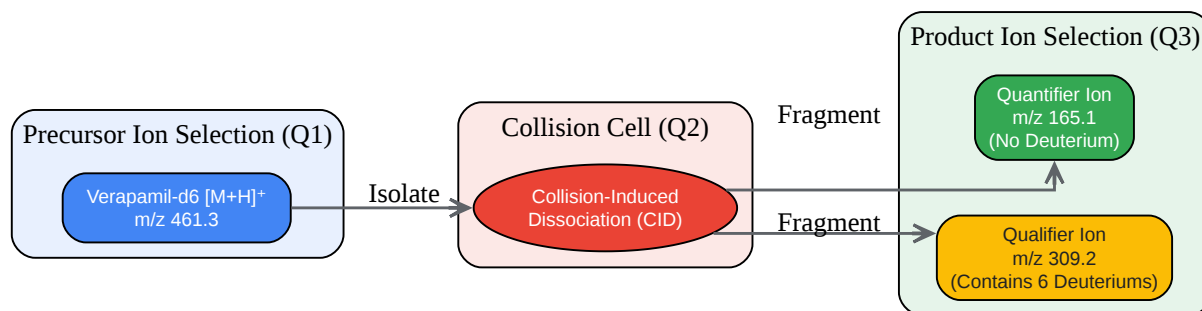
- Precursor Ion:** The unlabeled Verapamil molecule ($C_{27}H_{38}N_2O_4$) has a monoisotopic mass of 454.28 Da. In the mass spectrometer, it will be observed as the protonated molecule, $[M+H]^+$, at a mass-to-charge ratio (m/z) of 455.3. Verapamil-d6 contains six deuterium atoms, typically on the isopropyl group.^{[1][2][3]} This results in a mass shift of +6 Da. Therefore, you should select the precursor ion for Verapamil-d6 $[M+6+H]^+$ at m/z 461.3.
- Product Ions (Fragments):** Collision-induced dissociation (CID) of Verapamil primarily occurs at the C-N bond between the tertiary amine and the seven-atom backbone chain.^[4] The major fragmentation pathways lead to two highly abundant and characteristic product ions.

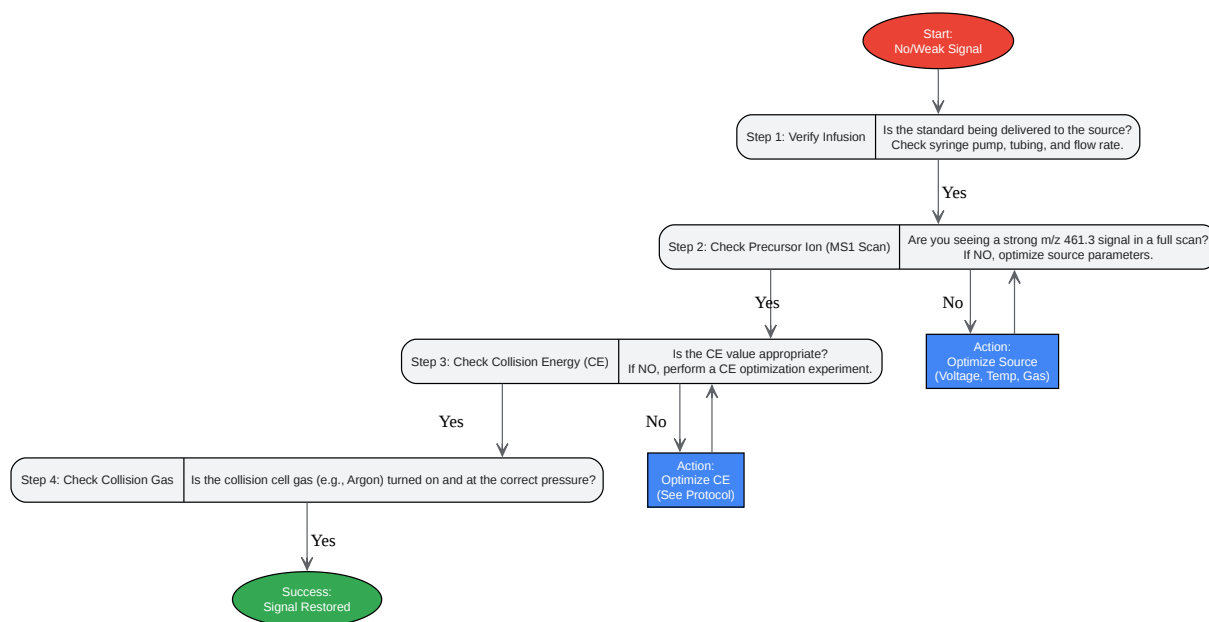
- The m/z 165.1 Fragment: This is the most intense and commonly used product ion for quantification. It results from the cleavage of the bond adjacent to the tertiary nitrogen, forming the stable 3,4-dimethoxyphenethyl amine fragment.
- The m/z 303.2 Fragment: This fragment represents the larger portion of the molecule after the cleavage, containing the nitrile group and the dimethoxyphenyl ring.

Since the deuterium labels on Verapamil-d6 are located on the isopropyl group which is part of the larger m/z 303 fragment, the mass of this fragment will be shifted.

- Verapamil-d6 Product Ions:
 - The m/z 165.1 fragment does not contain the deuterium labels, so it remains unchanged. This is a critical point, as it provides a highly specific and intense ion for monitoring.
 - The larger fragment will now incorporate the six deuterium atoms, shifting its m/z to 309.2.

The diagram below illustrates this fragmentation pathway.





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Sources

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- 3. Verapamil-d6 Hydrochloride | C₂₇H₃₉ClN₂O₄ | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
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